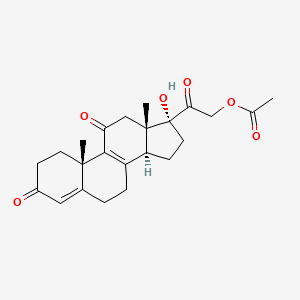
21-Acetyl-17,21-dihydroxy-pregna-4,8-diene-3,11,20-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
21-Acetyl-17,21-dihydroxy-pregna-4,8-diene-3,11,20-trione is a synthetic steroid compound It is characterized by its complex structure, which includes multiple hydroxyl groups and a unique arrangement of double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 21-Acetyl-17,21-dihydroxy-pregna-4,8-diene-3,11,20-trione typically involves multiple steps, starting from simpler steroid precursors. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Acetylation: Addition of an acetyl group to the hydroxyl group at the 21st position.
Formation of Double Bonds: Introduction of double bonds at the 4th and 8th positions through dehydrogenation reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or microbial fermentation processes to achieve the desired modifications on the steroid nucleus. These methods can be more efficient and environmentally friendly compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
21-Acetyl-17,21-dihydroxy-pregna-4,8-diene-3,11,20-trione can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds to single bonds.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can result in saturated steroids.
Scientific Research Applications
21-Acetyl-17,21-dihydroxy-pregna-4,8-diene-3,11,20-trione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: Utilized in the production of pharmaceuticals and as a reference material in quality control.
Mechanism of Action
The mechanism of action of 21-Acetyl-17,21-dihydroxy-pregna-4,8-diene-3,11,20-trione involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various biological pathways. This modulation can result in anti-inflammatory and immunosuppressive effects, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 17,21-Dihydroxypregn-4-ene-3,11,20-trione
- 11,17,21-Trihydroxypregna-4,6-diene-3,20-dione
- 9,21-Dihydroxy-20-methyl-pregna-4-en-3-one
Uniqueness
21-Acetyl-17,21-dihydroxy-pregna-4,8-diene-3,11,20-trione is unique due to its specific arrangement of functional groups and double bonds, which confer distinct chemical and biological properties. Its acetyl group at the 21st position and the presence of double bonds at the 4th and 8th positions differentiate it from other similar steroid compounds.
Properties
Molecular Formula |
C23H28O6 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
[2-[(10S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H28O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,17,28H,4-9,11-12H2,1-3H3/t17-,21-,22-,23-/m0/s1 |
InChI Key |
BHCIJKNFADQBEV-ZMVGRULKSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)C3=C2CCC4=CC(=O)CC[C@@]43C)C)O |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3=C2CCC4=CC(=O)CCC43C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


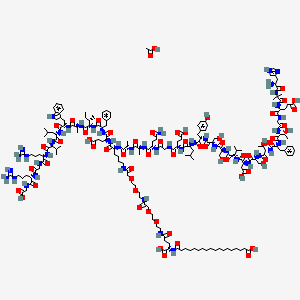
![1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene](/img/structure/B13431045.png)

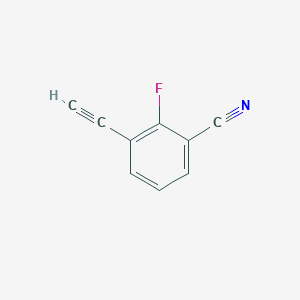

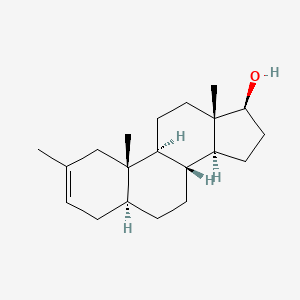
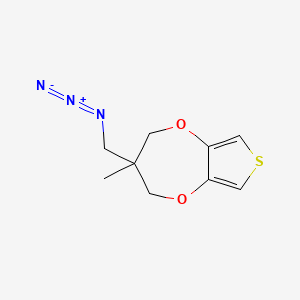


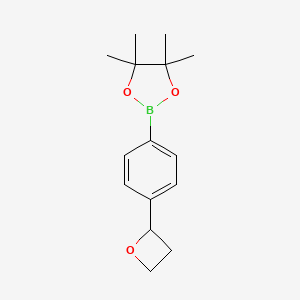
![6-Methoxy-N-methyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine](/img/structure/B13431136.png)
![rac-(3aR,6aR)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide,cis](/img/structure/B13431137.png)

![1-[(2-Imino-3-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B13431149.png)
